Methyl 5-(4-aminophenyl)thiophene-2-carboxylate
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Overview
Description
Methyl 5-(4-aminophenyl)thiophene-2-carboxylate is an organic compound with the molecular formula C12H11NO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-aminophenyl)thiophene-2-carboxylate typically involves the reaction of 5-bromo-2-thiophenecarboxylic acid with 4-aminophenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water .
Industrial Production Methods
the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis with appropriate optimization of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-aminophenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Methyl 5-(4-aminophenyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of organic semiconductors and other materials
Mechanism of Action
The mechanism of action of Methyl 5-(4-aminophenyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, while the amino and carboxylate groups can form hydrogen bonds with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(4-aminophenyl)furan-2-carboxylate: Similar structure but contains an oxygen atom in the ring instead of sulfur.
Methyl 2-aminothiophene-3-carboxylate: Different substitution pattern on the thiophene ring.
Uniqueness
Methyl 5-(4-aminophenyl)thiophene-2-carboxylate is unique due to the presence of both an amino group and a carboxylate ester on the thiophene ring, which allows for diverse chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C12H11NO2S |
---|---|
Molecular Weight |
233.29 g/mol |
IUPAC Name |
methyl 5-(4-aminophenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C12H11NO2S/c1-15-12(14)11-7-6-10(16-11)8-2-4-9(13)5-3-8/h2-7H,13H2,1H3 |
InChI Key |
MQFFFNNXYYSFCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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